Cyclopentyl 2,3-dichlorophenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

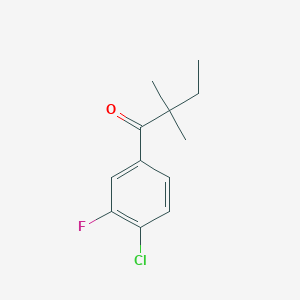

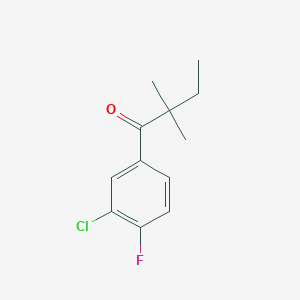

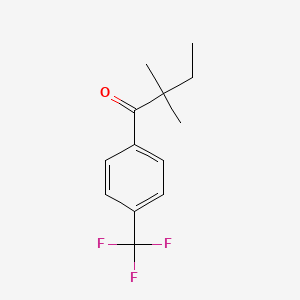

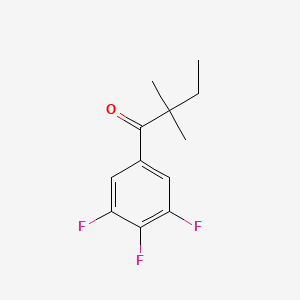

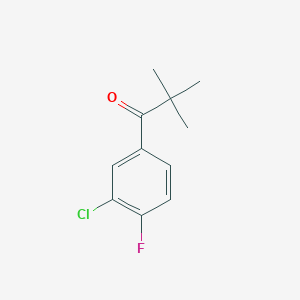

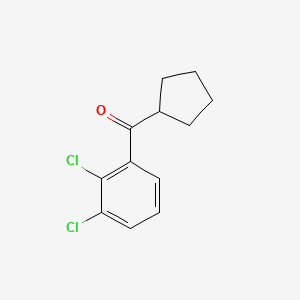

Cyclopentyl 2,3-dichlorophenyl ketone is a chemical compound with the molecular formula C12H12Cl2O . It has a molecular weight of 243.13 . The compound is also known by its IUPAC name, cyclopentyl (2,3-dichlorophenyl)methanone .

Molecular Structure Analysis

The InChI code for Cyclopentyl 2,3-dichlorophenyl ketone is 1S/C12H12Cl2O/c13-10-7-3-6-9 (11 (10)14)12 (15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Cyclopentyl 2,3-dichlorophenyl ketone has a molecular weight of 243.13 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.科学研究应用

Synthetic Methodologies and Chemical Properties

Cyclopentyl 2,3-dichlorophenyl ketone serves as a pivotal intermediate in the synthesis of complex organic compounds due to its unique structural and chemical properties. For instance, a method has been developed for the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols via the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, demonstrating the ketone's utility in creating nitrogen-containing heterocycles which are fundamental in medicinal chemistry and organic synthesis (Uchiyama et al., 1998).

Photoreaction Mechanisms

The photoreaction mechanisms of 2-chlorophenol and its multiple chloro-substituted derivatives, including 2,3-dichlorophenol, have been extensively studied, shedding light on the photophysical and photochemical behaviors of these compounds in various environments. Such studies are crucial for understanding the fate of these chemicals under light exposure and their potential transformations in environmental and laboratory settings (Akai et al., 2001).

Chemical Synthesis and Catalysis

Cyclopentyl methyl ether has been identified as an innovative solvent for the synthesis of 1,3-dioxanes and 1,3-dioxolanes from aliphatic and aromatic aldehydes or ketones, showcasing the role of cyclopentyl derivatives in promoting sustainable and green chemistry practices. This research highlights the growing interest in utilizing cyclopentyl-based compounds as solvents and catalysts in organic synthesis to enhance reaction efficiency and environmental compatibility (Azzena et al., 2015).

Innovative Reaction Mechanisms

Research into the domino carbocationic rearrangement of aryl-2-(1-N-methyl/benzyl-3-indolyl)cyclopropyl ketones unveils a novel pathway to synthesize complex organic frameworks, such as 1H-cyclopenta[c]carbazoles. This process illustrates the versatility of cyclopentyl-containing ketones in facilitating complex chemical transformations, contributing to the development of new synthetic strategies in organic chemistry (Venkatesh et al., 2002).

属性

IUPAC Name |

cyclopentyl-(2,3-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O/c13-10-7-3-6-9(11(10)14)12(15)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUMUKCHMKLPAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642578 |

Source

|

| Record name | Cyclopentyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2,3-dichlorophenyl ketone | |

CAS RN |

898791-78-1 |

Source

|

| Record name | Cyclopentyl(2,3-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。